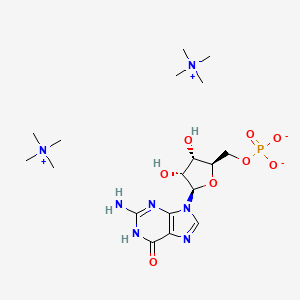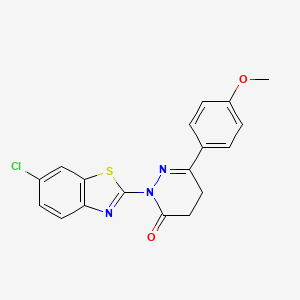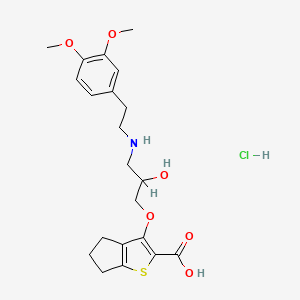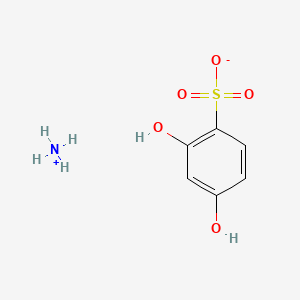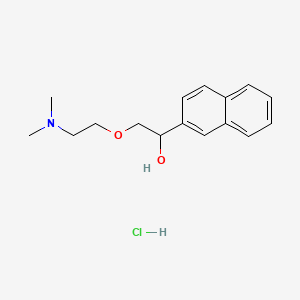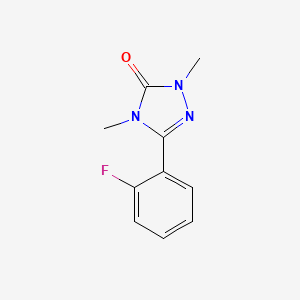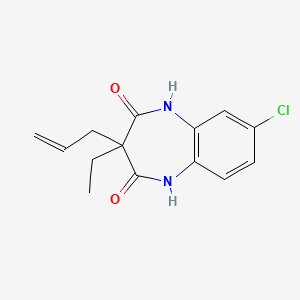
7-Chloro-3-ethyl-3-(2-propenyl)-1H-1,5-benzodiazepine-2,4(3H,5H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-3-ethyl-3-(2-propenyl)-1H-1,5-benzodiazepine-2,4(3H,5H)-dione is a member of the benzodiazepine family, which is known for its psychoactive properties. Benzodiazepines are commonly used in the treatment of anxiety, insomnia, and various other conditions due to their sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-ethyl-3-(2-propenyl)-1H-1,5-benzodiazepine-2,4(3H,5H)-dione typically involves the following steps:
Formation of the Benzodiazepine Core: This can be achieved through the condensation of an o-phenylenediamine with a suitable diketone.
Introduction of the Chloro Group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Alkylation: The ethyl and propenyl groups can be introduced via alkylation reactions using appropriate alkyl halides under basic conditions.
Industrial Production Methods
Industrial production methods for benzodiazepines often involve large-scale batch processes with stringent control over reaction conditions to ensure high purity and yield. The use of continuous flow reactors is also becoming more common to improve efficiency and safety.
化学反应分析
Types of Reactions
Oxidation: Benzodiazepines can undergo oxidation reactions, often leading to the formation of N-oxides.
Reduction: Reduction can convert the carbonyl groups to alcohols.
Substitution: Halogenated benzodiazepines can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
Oxidation: N-oxides.
Reduction: Alcohol derivatives.
Substitution: Substituted benzodiazepines with various functional groups.
科学研究应用
7-Chloro-3-ethyl-3-(2-propenyl)-1H-1,5-benzodiazepine-2,4(3H,5H)-dione, like other benzodiazepines, has applications in:
Chemistry: Used as a reference compound in analytical studies.
Biology: Studied for its effects on neurotransmitter systems.
Medicine: Potential therapeutic uses in treating anxiety, insomnia, and seizures.
Industry: Used in the synthesis of other pharmaceutical compounds.
作用机制
The mechanism of action of benzodiazepines involves binding to the gamma-aminobutyric acid (GABA) receptor, specifically the GABA-A receptor. This binding enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system, leading to increased neuronal inhibition and resulting in sedative and anxiolytic effects.
相似化合物的比较
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its potent anxiolytic effects.
Alprazolam: Commonly used for anxiety and panic disorders.
Uniqueness
7-Chloro-3-ethyl-3-(2-propenyl)-1H-1,5-benzodiazepine-2,4(3H,5H)-dione may have unique pharmacokinetic properties or binding affinities that differentiate it from other benzodiazepines, potentially offering advantages in specific therapeutic contexts.
属性
CAS 编号 |
77414-14-3 |
|---|---|
分子式 |
C14H15ClN2O2 |
分子量 |
278.73 g/mol |
IUPAC 名称 |
7-chloro-3-ethyl-3-prop-2-enyl-1,5-dihydro-1,5-benzodiazepine-2,4-dione |
InChI |
InChI=1S/C14H15ClN2O2/c1-3-7-14(4-2)12(18)16-10-6-5-9(15)8-11(10)17-13(14)19/h3,5-6,8H,1,4,7H2,2H3,(H,16,18)(H,17,19) |
InChI 键 |
QCSTWIYAMXHXDO-UHFFFAOYSA-N |
规范 SMILES |
CCC1(C(=O)NC2=C(C=C(C=C2)Cl)NC1=O)CC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


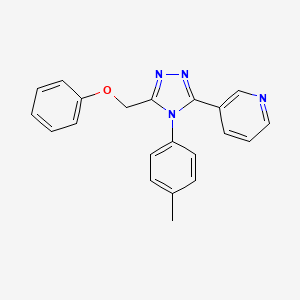
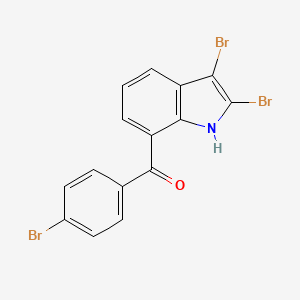
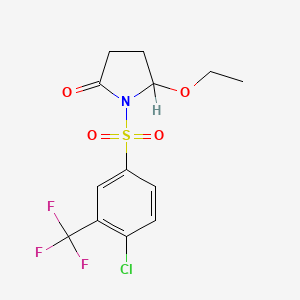
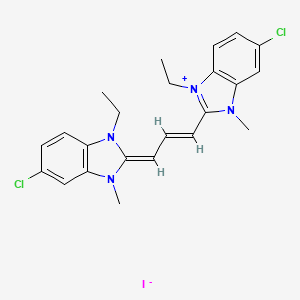
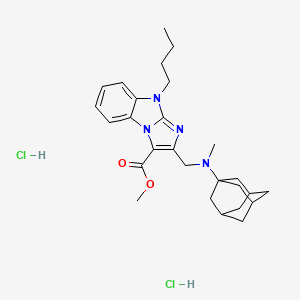
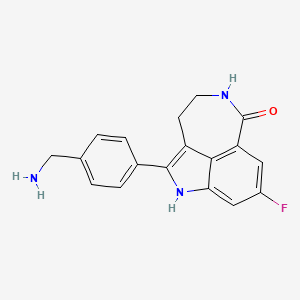
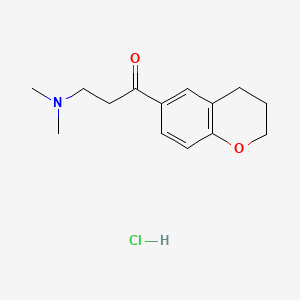
![(5S,5aR,8aR,9R)-5-(4-fluorophenoxy)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B15187206.png)
